molecular formula C7H14N2OS B1527273 N-(2-carbamothioylethyl)-N-ethylacetamide CAS No. 1275151-73-9

N-(2-carbamothioylethyl)-N-ethylacetamide

Cat. No.: B1527273
CAS No.: 1275151-73-9
M. Wt: 174.27 g/mol
InChI Key: VPDWTPNMTGOXTC-UHFFFAOYSA-N
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Description

N-(2-Carbamothioylethyl)-N-ethylacetamide (CAS: Not explicitly provided; commercial reference: 3D-ABC15173 ) is a sulfur-containing acetamide derivative. Its structure features an ethylacetamide backbone modified with a carbamothioyl (-C(=S)NH₂) group at the β-position of the ethyl chain. This compound is utilized as a synthetic building block in organic and medicinal chemistry, particularly for introducing thioamide or sulfur-based functionalities into target molecules .

Properties

IUPAC Name

N-(3-amino-3-sulfanylidenepropyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-3-9(6(2)10)5-4-7(8)11/h3-5H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWTPNMTGOXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=S)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamothioylethyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Chemical Formula : C₅H₁₃N₃OS
  • Molecular Weight : 145.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The compound is suspected to influence:

  • Cholinergic Pathways : Similar to other carbamate compounds, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This can result in overstimulation of cholinergic receptors, causing symptoms associated with cholinergic toxicity.
  • Oxidative Stress : Exposure to this compound may induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis.
  • Nrf2 Pathway Activation : Recent studies suggest that carbamate compounds can affect the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The activation or inhibition of this pathway can significantly influence the biological effects observed with this compound.

Toxicological Effects

The toxicological profile of this compound has not been extensively studied; however, parallels can be drawn from related compounds:

Compound Toxicity Observed Mechanism
CarbarylIncreased acetylcholine levelsAcetylcholinesterase inhibition
BendiocarbHemorrhagic effects on liverCholinergic overstimulation
AminocarbTesticular weight decreaseEndocrine disruption via cholinergic pathways

Case Studies

  • Case Study on Carbamate Toxicity :
    A study examined the effects of carbamate exposure in humans and animals, highlighting symptoms such as nausea, vomiting, and muscle contractions due to elevated acetylcholine levels. This study provides insights into the potential effects of this compound based on its structural similarities to other carbamate compounds .
  • Oxidative Stress Induction :
    Research has shown that certain carbamate compounds increase oxidative stress markers in animal models, leading to cellular damage and inflammation. Understanding these mechanisms is crucial for predicting the biological activity of this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, chain length, and functional groups (Table 1).

Table 1: Structural Comparison of N-(2-Carbamothioylethyl)-N-ethylacetamide and Analogs

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
This compound C₇H₁₃N₂OS Amide, carbamothioyl (-C(=S)NH₂) Building block for sulfur-containing molecules
N-(2-Carbamothioylethyl)-N-methylacetamide C₆H₁₂N₂OS Amide, carbamothioyl, methyl group Similar to ethyl variant; lower steric hindrance
(E)-N-(2-Chlorostyryl)-N-ethylacetamide C₁₂H₁₄ClNO Styryl, chloro, amide Potential bioactivity (unexplored)
(E)-N-(2,4-Dimethoxystyryl)-N-ethylacetamide C₁₄H₁₉NO₃ Styryl, dimethoxy, amide Electronic modulation via methoxy groups
Zaleplon (N-[3-(3-cyanopyrazolo{1,5-a}pyrimidin-7-yl)phenyl]-N-ethylacetamide) C₁₇H₁₅N₅O Cyano, pyrazolopyrimidine, amide Sedative-hypnotic drug (GABA receptor modulation)
N-Ethylacetamide (decomposition product) C₄H₉NO Simple aliphatic amide Byproduct in solvent thermal processes

Physicochemical Properties

Spectral Data:
  • Styryl Analogs :
    • (E)-N-(2-Chlorostyryl)-N-ethylacetamide: IR ν(C=O) 1677 cm⁻¹; ¹H-NMR δ 7.89 (d, J = 14.6 Hz) .
    • (E)-N-(2,4-Dimethoxystyryl)-N-ethylacetamide: IR ν(C=O) 1668 cm⁻¹; ¹H-NMR δ 7.85 (d, J = 14.7 Hz) .
  • N-Ethylacetamide : Hydrolyzes faster than aromatic amides (e.g., benzamides) due to higher polarity of the C=O bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-carbamothioylethyl)-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamothioylethyl)-N-ethylacetamide

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